molecular formula C19H27N3O3S B11478335 N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11478335
M. Wt: 377.5 g/mol
InChI Key: NYOAHAHBMPBXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C19H27N3O3S. This compound features an adamantane moiety, which is known for its stability and unique three-dimensional structure, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrimidine carboxamide group interacts with enzymes and receptors, modulating their activity. This dual functionality allows the compound to exert its effects through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-ADAMANTYLTHIO)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
  • N-[2-(1-ADAMANTYLTHIO)ETHYL]-1,3-DIMETHYL-2,6-DIOXOPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of the adamantane and pyrimidine carboxamide moieties. This combination provides enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(1-adamantylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide

InChI

InChI=1S/C19H27N3O3S/c1-21-15(8-16(23)22(2)18(21)25)17(24)20-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h8,12-14H,3-7,9-11H2,1-2H3,(H,20,24)

InChI Key

NYOAHAHBMPBXJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NCCSC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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